Cyclo(-D-Leu-D-Pro)
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or enzymes involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Conformational Properties and Metal Ion Transport
Cyclo(-D-Leu-D-Pro) and its variants have been studied for their conformational properties and abilities to transport metal ions. For example, Cyclo(D-LeU-L-PrO)4 was synthesized and investigated for its conformation, complexation with cations, and cation transport through a liquid membrane. It showed selective complexation with Ba2+ and facilitated cation transport similar to its diastereomer, cyclo(L-Leu-L-Pro)4 (Ozeki, Kimura, & Imanishi, 2009).
Stereochemical Assignment Using ECD Spectroscopy
Cyclo(-D-Leu-D-Pro) and related cyclic dipeptides have been analyzed for their stereochemical properties using electronic circular dichroism (ECD) spectroscopy. This method helps in differentiating the stereoisomers of these dipeptides, which is crucial for understanding their biological activities (Domzalski et al., 2021).
Effect of Chirality on Peptide Conformations
Research has shown that the stereochemistry of even a single amino acid residue in peptides like cyclo(-D-Leu-D-Pro) can significantly influence the entire peptide's properties. This understanding is vital for the rational design of peptides for chemical and biological applications (Li et al., 2013).
Self-Association Behavior in Solution
Cyclo(-D-Leu-D-Pro) derivatives have been synthesized to study their interaction in solution. For instance, research on cyclo(-D-Leu-L-MeLeu-D-Leu-L-MeLeu-D-Leu-L-MeLeu-) provided insights into the self-assembly of unsubstituted D,L-alternating cyclooligopeptides (Sun & Lorenzi, 1994).
Antifungal Properties
Cyclo(l-Pro-d-Leu), a compound related to cyclo(-D-Leu-D-Pro), has demonstrated antifungal properties. It has been effective against Aspergillus flavus and Aspergillus niger, showing potential as a biopreservative in food and feed against fungal growth and mycotoxin formation (Kumar, Mohandas, & Nambisan, 2013).
Chemical Characterization in Foods and Beverages
Diketopiperazines (DKPs), like cyclo(-D-Leu-D-Pro), have been detected in various foods and beverages, including beer. Their flavor characteristics, such as bitterness and astringency, have been described, although their significant impact on overall flavor is questionable (Gautschi et al., 1997).
Influence on Peptide Conformation in Solution
Research on cyclic peptides containing L and D amino acid residues, including structures similar to cyclo(-D-Leu-D-Pro), highlights how these residues influence the peptides' conformation in solution. This has implications for understanding the structural dynamics of such compounds (Deslauriers, Grzonka, & Walter, 1976).
Biological Activity
Cyclo(-D-Leu-D-Pro) and related cyclic dipeptides exhibit various physiological and pharmacological activities in mammals. While many are by-products of fermentation and food processing, others are endogenous to animal and plant kingdoms, showing potential for future bioactive peptide research (Prasad, 1995).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity data and any necessary safety precautions.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
Please note that this is a general outline and the specific details would depend on the particular compound . If you have a different compound or more specific information, I would be happy to help further.
properties
IUPAC Name |
(3R,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-D-Leu-D-Pro) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.